

# Foundational research on Terazosin hydrochloride's chemical structure and properties

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## Compound of Interest

Compound Name: *Terazosin hydrochloride*

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## Foundational Research on Terazosin Hydrochloride: A Technical Guide

**Abstract:** This technical guide provides a comprehensive overview of the foundational chemical and pharmacological properties of **Terazosin hydrochloride**, a selective alpha-1 adrenergic receptor antagonist. It is intended for researchers, scientists, and professionals in drug development. This document details the compound's chemical structure, physicochemical characteristics, and mechanism of action. Furthermore, it outlines detailed experimental protocols for its synthesis, analytical characterization, and pharmacological evaluation, supported by quantitative data and visual diagrams of key processes and pathways.

## Chemical Identity and Structure

**Terazosin hydrochloride** is a quinazoline derivative recognized for its selective alpha-1 adrenoceptor blockade.<sup>[1]</sup> It is commercially available in both anhydrous and hydrated forms, most commonly as the dihydrate.<sup>[1][2]</sup> The presence of a chiral center in the tetrahydrofuran moiety means Terazosin is a racemic mixture.<sup>[3]</sup>

Table 1: Chemical Identification of **Terazosin Hydrochloride**

| Identifier        | Value  | Citations  |
|-------------------|--|------------|
| IUPAC Name        | (RS)-1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonyl]piperazine monohydrochloride | [4]        |
| Synonyms          | [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone hydrochloride                | [5]        |
| Molecular Formula | $C_{19}H_{26}ClN_5O_4$ (Anhydrous)<br>$C_{19}H_{30}ClN_5O_6$ (Dihydrate)                                     | [6] [1][7] |
| Molecular Weight  | 423.93 g/mol (Anhydrous)<br>459.93 g/mol (Dihydrate)   | [8]        |

| CAS Number | 63074-08-8 (Anhydrous HCl) 70024-40-7 (Dihydrate HCl) 63590-64-7 (Free Base) | [6][9] [1][2] [10] |

## Physicochemical and Crystallographic Properties

**Terazosin hydrochloride** is a white crystalline substance.[8] Its solubility is a key factor in its formulation and administration. The compound is known to exist in several polymorphic forms, including anhydrous and hydrated states, which can influence its physical properties and bioavailability.[3][11] The crystal structure of the dihydrate form has been characterized in detail.[2][12]

Table 2: Physicochemical Properties of **Terazosin Hydrochloride**

| Property      | Value  | Citations                                |
|---------------|--|--|
| Appearance    | <b>White, crystalline powder</b>   | <a href="#">[8]</a>                      |
| Melting Point | Base: 272.6-274°C. Salt forms have variable ranges depending on hydration state. | <a href="#">[13]</a>                     |
| pKa           | 7.1  | <a href="#">[4]</a> <a href="#">[13]</a> |
| logP          | 1.4  | <a href="#">[14]</a>                     |

| Solubility (mg/mL) | Water: 19.6 - 29.7 Methanol: 20 - 33.7 Ethanol: 4.1 DMSO: 26 - 45 | [\[9\]](#)[\[13\]](#)  
[\[9\]](#)[\[13\]](#) [\[13\]](#) [\[15\]](#) |

Table 3: Crystallographic Data for **Terazosin Hydrochloride Dihydrate**

| Parameter       | Value  | Citations                                |
|-----------------|--|--|
| Crystal System  | <b>Triclinic</b>   | <a href="#">[2]</a> <a href="#">[12]</a> |
| Space Group     | P-1  | <a href="#">[2]</a> <a href="#">[12]</a> |
| Cell Dimensions | $a = 10.014 \text{ \AA}$ , $b = 10.899 \text{ \AA}$ , $c = 11.853 \text{ \AA}$ | <a href="#">[2]</a> <a href="#">[12]</a> |

| Cell Angles |  $\alpha = 89.50^\circ$ ,  $\beta = 71.85^\circ$ ,  $\gamma = 66.56^\circ$  | [\[2\]](#)[\[12\]](#) |

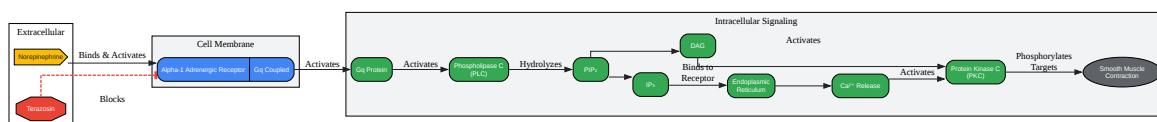
## Mechanism of Action and Signaling Pathway

Terazosin is a potent and selective antagonist of alpha-1 ( $\alpha_1$ ) adrenergic receptors.[\[12\]](#)[\[16\]](#) These receptors are G-protein coupled receptors (GPCRs) predominantly linked to the Gq/11 family of G proteins.[\[17\]](#) In tissues like vascular smooth muscle and the prostate, the binding of endogenous catecholamines (e.g., norepinephrine) to  $\alpha_1$  receptors initiates a signaling cascade.[\[8\]](#)

This cascade involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two secondary messengers: inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).[\[18\]](#) IP<sub>3</sub> diffuses through the cytoplasm to bind to

its receptors on the endoplasmic reticulum, triggering the release of stored calcium ( $\text{Ca}^{2+}$ ) into the cytosol.[18] The concurrent rise in  $\text{Ca}^{2+}$  and production of DAG synergistically activate Protein Kinase C (PKC), leading to the phosphorylation of downstream targets that result in smooth muscle contraction.[18]

Terazosin exerts its therapeutic effect by competitively blocking the binding of norepinephrine to the  $\alpha_1$  receptor, thereby inhibiting this entire signaling pathway. This leads to smooth muscle relaxation, resulting in vasodilation and a reduction in blood pressure, as well as relaxation of the prostatic and bladder neck muscles, which alleviates symptoms of benign prostatic hyperplasia (BPH).[8][19]



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**Caption:** Alpha-1 adrenergic signaling pathway and its inhibition by Terazosin.

## Experimental Protocols

### Synthesis of Terazosin Hydrochloride Dihydrate

The synthesis of **Terazosin hydrochloride** is well-documented, typically involving the coupling of two key intermediates.[10][13] The following protocol is a representative example based on published methods.

Objective: To synthesize **Terazosin hydrochloride** dihydrate by reacting 4-amino-2-chloro-6,7-dimethoxyquinazoline with N-(2-tetrahydrofuroyl)piperazine.

Materials:

- 4-amino-2-chloro-6,7-dimethoxyquinazoline
- N-(2-tetrahydrofuroyl)piperazine
- n-Butanol
- Deionized Water
- Acetone
- Reaction flask with reflux condenser and magnetic stirrer
- Heating mantle
- Filtration apparatus (Büchner funnel)
- Vacuum oven

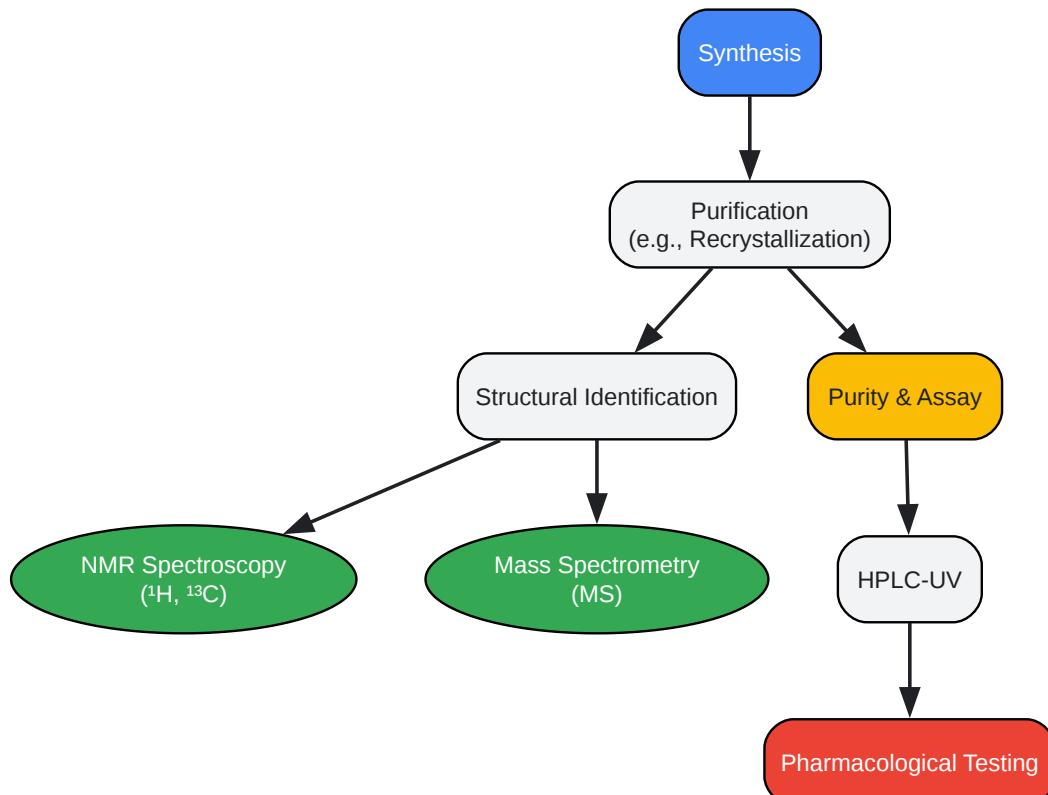
Procedure:

- To a reaction flask, add n-butanol (approx. 16 parts by volume, e.g., 316 mL) and deionized water (approx. 1.2 parts by volume, e.g., 24 mL).
- While stirring, add N-(2-tetrahydrofuroyl)piperazine (1 part by weight, e.g., 20 g).
- Add 4-amino-2-chloro-6,7-dimethoxyquinazoline (approx. 1.1 parts by weight, e.g., 22.2 g) to the mixture.[\[10\]](#)
- Heat the reaction mixture to reflux (approx. 118°C for n-butanol) and maintain reflux with continuous stirring for approximately 9-12 hours.[\[10\]](#)
- Monitor the reaction completion using a suitable chromatographic technique (e.g., HPLC or TLC) by observing the consumption of the starting materials.

- Once the reaction is complete, cool the mixture to room temperature. Continue stirring at room temperature for an additional 10-12 hours to facilitate crystallization.[10]
- Collect the resulting crystals by vacuum filtration using a Büchner funnel.
- Wash the collected crystals with a small amount of cold n-butanol, followed by a wash with acetone to remove residual solvent and impurities.[10]
- Dry the final product, **Terazosin hydrochloride** dihydrate, in a vacuum oven at 40-50°C to a constant weight. The expected yield is typically high, often exceeding 90%. [10]

## Analytical Characterization

A typical workflow for the synthesis and characterization of Terazosin HCl involves synthesis, purification, structural confirmation, and purity assessment before proceeding to pharmacological testing.



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**Caption:** General experimental workflow for Terazosin HCl characterization.

#### 4.2.1 High-Performance Liquid Chromatography (HPLC) Method

HPLC is a standard method for assessing the purity and quantifying the amount of **Terazosin hydrochloride** in bulk substance and pharmaceutical dosage forms.[7][20]

**Objective:** To determine the purity and concentration of Terazosin HCl using a reversed-phase HPLC method with UV detection.

**Instrumentation & Conditions:**

- HPLC System: A liquid chromatograph equipped with a UV detector, pump, and autosampler.
- Column: Inertsil ODS-C<sub>18</sub> (150 mm × 4.6 mm, 5 µm particle size) or equivalent L1 packing.  
[7] Alternatively, a Purospher STAR RP-8 end-capped (250 mm x 4.6 mm, 5 µm) or equivalent L7 packing can be used.[20]
- Mobile Phase: A filtered and degassed mixture of pH 3.2 Citrate buffer and Acetonitrile (ratio approx. 1685:315).[20]
- Flow Rate: 1.0 mL/min.[7][20]
- Detection Wavelength: 245 nm or 254 nm.[7][20]
- Column Temperature: 30°C.[20]
- Injection Volume: 20 µL.[20]

#### Procedure:

- Standard Preparation: Accurately weigh and dissolve USP **Terazosin Hydrochloride** Reference Standard in the mobile phase to create a stock solution. Perform serial dilutions to obtain a working standard solution of known concentration (e.g., 10-30 µg/mL).[7]
- Sample Preparation: Accurately weigh the Terazosin HCl sample (bulk powder or crushed tablets) and dissolve it in the mobile phase to achieve a theoretical concentration within the range of the standard curve.
- Chromatography: Inject equal volumes of the standard and sample solutions into the chromatograph.
- Analysis: Record the chromatograms and measure the peak area response. The retention time for Terazosin is approximately 2.3 minutes under certain C<sub>18</sub> conditions.[7] Compare the retention time of the major peak in the sample to that of the standard for identification. Calculate the quantity of Terazosin HCl in the sample by comparing its peak area to the peak area of the standard.

## Pharmacological Characterization

#### 4.3.1 Alpha-1 Adrenergic Receptor Binding Assay

Radioligand binding assays are essential for determining the affinity of Terazosin for its target receptor.[12][21]

Objective: To determine the inhibitory constant ( $K_i$ ) of Terazosin at alpha-1 adrenergic receptors via a competitive radioligand binding assay.

#### Materials:

- Tissue/Cell Source: Cell membranes prepared from tissue or cultured cells expressing alpha-1 adrenergic receptors (e.g., human prostate adenoma tissue, CHO cells stably expressing the receptor).[12]
- Radioligand: [ $^3\text{H}$ ]prazosin or [ $^{125}\text{I}$ ]-HEAT, high-affinity alpha-1 receptor antagonists.[12][21]
- Test Compound: **Terazosin hydrochloride**.
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
- Non-specific Binding Agent: Phentolamine (10  $\mu\text{M}$ ) or another suitable high-concentration antagonist.
- Instrumentation: Glass fiber filters, cell harvester, liquid scintillation or gamma counter.

#### Procedure:

- Reaction Setup: In microtiter plates or tubes, combine the cell membranes (containing the receptor), a fixed concentration of the radioligand (typically near its  $K_e$  value), and varying concentrations of unlabeled Terazosin (from  $\sim 10^{-11} \text{ M}$  to  $10^{-5} \text{ M}$ ).
- Total and Non-specific Binding: Prepare "total binding" tubes containing only membranes and radioligand, and "non-specific binding" tubes containing membranes, radioligand, and a saturating concentration of phentolamine.
- Incubation: Incubate the reactions at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

- Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
- Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation cocktail (for  $^3\text{H}$ ) or tubes for a gamma counter (for  $^{125}\text{I}$ ) and measure the radioactivity.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the percentage of specific binding against the logarithm of the Terazosin concentration.
  - Fit the data to a one-site competition model using non-linear regression to determine the  $\text{IC}_{50}$  (the concentration of Terazosin that inhibits 50% of specific radioligand binding).
  - Calculate the inhibitory constant ( $K_i$ ) using the Cheng-Prusoff equation:  $K_i = \text{IC}_{50} / (1 + [L]/K_a)$ , where  $[L]$  is the concentration of the radioligand and  $K_a$  is its dissociation constant. [\[21\]](#)

Table 4: Pharmacological Activity of Terazosin

| Parameter                    | Receptor/Tissue                                  | Value  | Citations                                 |
|------------------------------|--|--|---|
| $\text{IC}_{50}$ (corrected) | $\alpha_1$ Adrenergic Receptors (Human Prostate) | 2.5 nM   | <a href="#">[12]</a> <a href="#">[21]</a> |
| $K_i$                        | $\alpha_1$ Adrenoceptor Subtypes                 | Low nanomolar range, with approximately equal affinity for subtypes. | <a href="#">[3]</a>                       |

| Receptor Selectivity | Highly selective for  $\alpha_1$  over  $\alpha_2$  receptors. [\[12\]](#)[\[16\]](#) |

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